molecular formula C15H23N3O4 B2504302 tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate CAS No. 1589546-62-2

tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate

Cat. No.: B2504302
CAS No.: 1589546-62-2
M. Wt: 309.366
InChI Key: DAJWKWBZXOMTFP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperidine ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the pyrazole moiety. The tert-butyl group is then added to the piperidine ring through a tert-butoxycarbonyl (Boc) protection step. The final product is obtained after the methoxycarbonyl group is introduced to the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrazole or piperidine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups to the pyrazole ring.

Scientific Research Applications

Tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound can be used in the production of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The tert-butyl group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate is unique due to the presence of both the pyrazole and piperidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 4-(3-methoxycarbonyl-1H-pyrazol-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-15(2,3)22-14(20)18-7-5-10(6-8-18)11-9-12(17-16-11)13(19)21-4/h9-10H,5-8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJWKWBZXOMTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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